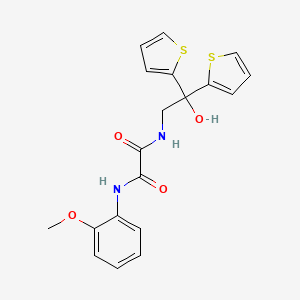

N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, commonly known as HTMT, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. HTMT is a member of the oxalamide family and has a unique chemical structure that makes it a promising candidate for drug development and other scientific research applications.

Wissenschaftliche Forschungsanwendungen

Organic Semiconductors and Optoelectronics

Thiophene derivatives play a crucial role in organic electronics due to their unique electronic properties. Researchers have investigated the use of compounds like our target molecule in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The π-conjugated system in thiophenes allows for efficient charge transport, making them promising candidates for optoelectronic devices .

Corrosion Inhibition

Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science. Their ability to form protective layers on metal surfaces helps prevent corrosion and degradation. Researchers explore compounds like our target molecule to enhance the durability of materials exposed to harsh environments .

Pharmacological Properties

Molecules containing the thiophene ring system exhibit diverse pharmacological effects. Some notable properties include:

- Antihypertensive and Anti-Atherosclerotic Properties : Researchers explore the impact of thiophenes on cardiovascular health .

Synthetic Chemistry and Drug Development

The synthesis of thiophene derivatives remains an active area of research. Various condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg methods, allow scientists to access diverse thiophene-based compounds. These compounds serve as building blocks for drug development, including nonsteroidal anti-inflammatory drugs (e.g., suprofen) and other pharmaceutical agents .

Tumor Cell Growth Inhibition

Recent studies have investigated novel heterocyclic compounds derived from thiophenes for their potential as tumor cell growth inhibitors. These compounds are evaluated in vitro against human tumor cell lines, providing insights into their therapeutic relevance .

Coordination Chemistry and Complex Formation

Our compound’s structure suggests potential for coordination chemistry. Researchers may explore its interactions with metal ions to form stable complexes. Investigating ligand-metal interactions can lead to applications in catalysis, sensing, and materials science .

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-N'-(2-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-25-14-7-3-2-6-13(14)21-18(23)17(22)20-12-19(24,15-8-4-10-26-15)16-9-5-11-27-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDBJKOULSVMNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Ethoxyphenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2967674.png)

![4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967675.png)

![N-[[4-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2967676.png)

![N-[[1-[(3-Fluorophenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2967679.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2967683.png)

![2-[2-Oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2967684.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2967691.png)

![N-{3-[2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B2967693.png)

![N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967696.png)